molecular formula C8H14O3 B15077697 Tetrahydro-2H-pyran-2-methanol acetate CAS No. 5440-83-5

Tetrahydro-2H-pyran-2-methanol acetate

Cat. No.: B15077697
CAS No.: 5440-83-5
M. Wt: 158.19 g/mol
InChI Key: PQIWIDSTJDBALT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-pyran-2-methyl acetate typically involves the reaction of tetrahydropyran with acetic acid or its derivatives. One common method is the esterification of tetrahydropyran-2-methanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetate ester .

Industrial Production Methods

Industrial production of tetrahydro-2H-pyran-2-methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to accelerate the esterification reaction. The product is then purified through distillation or recrystallization to obtain high purity tetrahydro-2H-pyran-2-methyl acetate .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-2-methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Tetrahydro-2H-pyran-2-methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-2-methyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used. For example, in drug development, it may act as an inhibitor or activator of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its acetate ester group makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization .

Properties

IUPAC Name

oxan-2-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)11-6-8-4-2-3-5-10-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIWIDSTJDBALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884156
Record name 2H-Pyran-2-methanol, tetrahydro-, 2-acetate
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Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-83-5
Record name 2H-Pyran-2-methanol, tetrahydro-, 2-acetate
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Record name 2H-Pyran-2-methanol, tetrahydro-, 2-acetate
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Record name 2H-Pyran-2-methanol, tetrahydro-, 2-acetate
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Record name 2H-Pyran-2-methanol, tetrahydro-, 2-acetate
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Record name Tetrahydro-2H-pyran-2-methyl acetate
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